molecular formula C4H8N6O B1202932 Monomethylolmelamine CAS No. 937-35-9

Monomethylolmelamine

Cat. No. B1202932
CAS RN: 937-35-9
M. Wt: 156.15 g/mol
InChI Key: MBHRHUJRKGNOKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Monomethylolmelamine is synthesized through the hydroxymethylation of melamine with formaldehyde in the weakly acidic region and without the need for an additional catalyst. This process involves the early-stage hydroxymethylation of melamine with formaldehyde to form monomethylolmelamine under specific conditions, such as a pH range of approximately 3 to 8 at 40°C in aqueous media (Sato & Ouchi, 1978).

Scientific Research Applications

  • Monomethylolmelamine is a metabolite of Hexamethylmelamine (HMM), an anticancer chemotherapeutic agent. HMM is metabolized into several compounds including Monomethylolmelamine, with N-demethylation being a significant process in its metabolism (Worzalla, Johnson, Ramirez, & Bryan, 1973).

  • Studies on Hexamethylmelamine, from which Monomethylolmelamine is derived, indicate its effectiveness against various human cancers. The relationship between its demethylation and antitumor activity has been explored, although the exact role of Monomethylolmelamine in this process remains unclear (Rutty & Connors, 1977).

  • In materials science, Monomethylolmelamine is used in the production of melamine-formaldehyde resins. Research indicates that the hydroxymethylation of melamine with formaldehyde to form Monomethylolmelamine can be achieved in weakly acidic conditions without additional catalysts. This process is significant for the synthesis of high-performance polymers (Sato & Ouchi, 1978).

  • Monomethylolmelamine has also been investigated for its potential use as a clarifying agent in waste lubricating oil treatment. Studies on the preparation and analysis of melamine-silica incorporating Monomethylolmelamine have shown improved clarification capacity, suggesting its application in environmental remediation (Rosa, Knoerzer, Figueiredo, & Santos Júnior, 2020).

Safety And Hazards

Melamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is suspected of causing cancer, suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6O/c5-2-8-3(6)10-4(9-2)7-1-11/h11H,1H2,(H5,5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHRHUJRKGNOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC1=NC(=NC(=N1)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918200
Record name [(4,6-Diimino-1,3,5-triazinan-2-ylidene)amino]methanol
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Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methanol

CAS RN

937-35-9
Record name (Hydroxymethyl)melamine
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Record name Hydroxymethylmelamine
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Record name [(4,6-Diimino-1,3,5-triazinan-2-ylidene)amino]methanol
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Record name [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol
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Synthesis routes and methods I

Procedure details

1,269 g of a 35% strength aqueous solution of formaldehyde (pH 3.7) are adjusted to pH 7.3 in a 4-liter three-necked flask by adding 1.8 g of borax. After 252 g of melamine have been added, methylolation is carried out at 75° C. for 2 hours, while stirring with a hook stirrer. The readily stirrable slurry of methylolmelamine obtained is processed further, as described in Example 1, after 1,600 g of methanol have been added.
Quantity
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[Compound]
Name
borax
Quantity
1.8 g
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reactant
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Quantity
252 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Formaldehyde reacts with melamine to form methylol melamine: ##STR2## Polymerization of melamine and formaldehyde is inhibited by keeping the solution at an alkaline pH, by keeping the temperature and concentration of reactants somewhat low, and by the inclusion of methanol in the formalin solution (formalin solutions typically include about 15% methanol to inhibit polymerization of formaldehyde molecules).
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Synthesis routes and methods III

Procedure details

Formaldehyde (50%, 12.0 g, 0.2 mol) was added to a mixture of melamine (12.6 g, 0.1 mol) and water (40 ml) with stirring. The pH of the mixture was adjusted to 9.0-9.2 by addition of NaOH (0.5N). The mixture was heated to 70° C. and a dyestuff (Direct red 252 mg, 2000 ppm based on melamine) was added to give a colored methylolmelaminersolution. In this procedure, other dyestuffs can be used such as direct dyes, fluorescent dyes, dispersion dyes, and mixtures thereof. See Table 1.
Quantity
12 g
Type
reactant
Reaction Step One
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12.6 g
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40 mL
Type
solvent
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Synthesis routes and methods IV

Procedure details

Applicant's copending application Ser. No. 08/704,259 of Aug. 26, 1996 which is a continuation of Ser. No. 08/468,141 filed Jun. 6, 1995 describes a method for preparing an A-stage stabilized phenolic resin melamine dispersion which includes reaction of a portion of the melamine with formaldehyde to produce methylolmelamine in the phenolic resin to reduce the free formaldehyde content in the resin to less than 0.5% by weight of the composition.
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Synthesis routes and methods V

Procedure details

This example demonstrates the chemical solution 2 which was prepared as follows. In a 1-liter measuring flask were placed 100 g of methoxymethylolmelamine (“cymel 370” from Mitsui Cyanamide), 780 g of pure water, and 40 g of IPA. They were mixed with stirring at room temperature for 6 hours. Thus there was obtained around 10 wt % aqueous solution of methylolmelamine. This solution was incorporated with N-methylpyrrolidone as a swelling promoter.
[Compound]
Name
solution 2
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0 (± 1) mol
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reactant
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methoxymethylolmelamine
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100 g
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780 g
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40 g
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Monomethylolmelamine
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Monomethylolmelamine
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Monomethylolmelamine
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Monomethylolmelamine
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Monomethylolmelamine
Reactant of Route 6
Monomethylolmelamine

Citations

For This Compound
37
Citations
RJ Meier, A Tiller… - The Journal of Physical …, 1995 - ACS Publications
… An ab initio calculation on monomethylolmelamine, including a frequency analysis and … by 2 cm-1 when going from melamine to monomethylolmelamine with an accompanying …
Number of citations: 55 pubs.acs.org
B Tomita - Journal of Polymer Science: Polymer Chemistry …, 1977 - Wiley Online Library
… 3-l), the peak 2’ was observed as well as dimethylolmelamine 11, monomethylolmelamine I, and unreacted melamine in equilibrium mixture. The signal f and peak 2’ appeared clearly …
Number of citations: 65 onlinelibrary.wiley.com
VV Nicolau, DA Estenoz… - Journal of applied polymer …, 2007 - Wiley Online Library
… Under equilibrium conditions, the generation of hexamethylolmelamine P 0,0,3 from the initial monomethylolmelamine P 2,1,0 is independent of the reaction path, and therefore the …
Number of citations: 6 onlinelibrary.wiley.com
VV Nicolau, M Martinelli, MC Strumia… - Journal of applied …, 2009 - Wiley Online Library
This work investigates five reactions between melamine (M) and formaldehyde (F) at pH = 9.0, and with initial F : M ratios of 2. The samples were analyzed by size exclusion …
Number of citations: 6 onlinelibrary.wiley.com
B Tomita, H Ono - Journal of Polymer Science: Polymer …, 1979 - Wiley Online Library
… By comparison of two model compounds, monomethylolmelamine having only a monosubstituted methylol group and hexamethylolmelamine having only disubstituted methylol groups, …
Number of citations: 89 onlinelibrary.wiley.com
ML Scheepers, RJ Meier, L Markwort, JM Gelan… - Vibrational …, 1995 - Elsevier
… When the spectrum of monomethylolmelamine was … -by frequencies calculated for monomethylolmelamine have been … 4a-e we see that all five modes of monomethylolmelamine …
Number of citations: 58 www.sciencedirect.com
S Kawai, H Nagano, T Maji - Journal of Chromatography A, 1989 - Elsevier
… amount of monomethylolmelamine was calculated by assuming that its absorption intensity is close to that of melamine. The presence of monomethylolmelamine was identified for the …
Number of citations: 11 www.sciencedirect.com
K Sato, S Ouchi - Polymer Journal, 1978 - nature.com
Early stage hydroxymethylation of melamine with formaldehyde to form monomethylolmelamine in the weakly acidic region of 0< S< 1.0, and in the absence of the catalyst, S= 0 (pH, ca. …
Number of citations: 21 www.nature.com
JR Ebdon, BJ Hunt, WTS O'Rourke - British polymer journal, 1987 - Wiley Online Library
… It can be seen that the relative order of the azine resonances for monomethylolmelamine, N,N'-dimethylolmelamine and N,N',N"-trimethylolmelamine suggested by Dawbarn et at. is …
Number of citations: 35 onlinelibrary.wiley.com
D Grunwald - Fraunhofer-Institut für Holzforschung, 2014 - researchgate.net
… The main methylol-melamines beginning with monomethylolmelamine (MMM) and ending with tetramethylolmelamine (TtMM) can be detected (Figure 5, compare Figure 1). Higher …
Number of citations: 3 www.researchgate.net

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